molecular formula C13H33NO2Si3 B13951268 Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester CAS No. 55125-15-0

Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester

Cat. No.: B13951268
CAS No.: 55125-15-0
M. Wt: 319.66 g/mol
InChI Key: CAYUWFAMARZETO-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester (CAS: 55125-15-0) is a silylated derivative of β-aminoisobutyric acid. Its molecular formula is C₁₃H₃₃NO₂Si₃, with a molar mass of 319.670 g/mol and a monoisotopic mass of 319.181909 Da . The structure features:

  • A propanoic acid backbone with a methyl group at the 2-position.
  • A bis(trimethylsilyl)amino (-N(TMS)₂) group at the 3-position.
  • A trimethylsilyl (TMS) ester at the carboxyl group.

This compound is primarily used in gas chromatography-mass spectrometry (GC-MS) for the analysis of metabolites, as silylation enhances volatility and thermal stability . It is also referred to as β-aminoisobutyric acid tri-TMS, highlighting its role in derivatizing amino acids for analytical workflows .

Properties

CAS No.

55125-15-0

Molecular Formula

C13H33NO2Si3

Molecular Weight

319.66 g/mol

IUPAC Name

trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-methylpropanoate

InChI

InChI=1S/C13H33NO2Si3/c1-12(13(15)16-19(8,9)10)11-14(17(2,3)4)18(5,6)7/h12H,11H2,1-10H3

InChI Key

CAYUWFAMARZETO-UHFFFAOYSA-N

Canonical SMILES

CC(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester primarily involves the introduction of trimethylsilyl groups onto an amino acid derivative or related precursors through silylation reactions. The key steps include:

  • Silylation of the amino group: Introduction of bis(trimethylsilyl) groups onto the amino functionality to form the bis(trimethylsilyl)amino moiety.
  • Esterification of the carboxylic acid: Conversion of the acid group into a trimethylsilyl ester to enhance volatility and stability for analytical purposes or further synthetic transformations.

Silylation Agents and Conditions

  • Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl chloride (TMSCl) , which react with active hydrogens on amino and carboxyl groups to form silyl derivatives.
  • Reactions are typically conducted in aprotic solvents such as dimethyl sulfoxide (DMSO) or isopropyl acetate, under mild heating (room temperature to 60 °C) to facilitate silylation without decomposition.
  • The presence of bases like tertiary amines can influence reaction rates and yields but may require additional purification steps due to side reactions.

Representative Synthetic Procedure

A typical preparation involves:

  • Starting Material: 2-methyl-2-(amino)propanoic acid or a related precursor.
  • Silylation Step: Treatment with BSA or TMSCl in DMSO/isopropyl acetate solvent mixture at room temperature to 60 °C for 12–24 hours.
  • Workup: Addition of isopropyl alcohol and water to quench excess silylating agent, followed by separation of the organic phase.
  • Purification: Concentration under reduced pressure, filtration, and crystallization from suitable solvents such as n-heptane/ethyl acetate.

Alternative Synthetic Routes

  • The compound may also be prepared via nucleophilic substitution reactions starting from bromo derivatives of 2-methyl alanine, followed by silylation.
  • Oxidation and rearrangement reactions on haloalkanoic acid precursors offer alternative routes to functionalized silyl esters, although specific protocols for this exact compound are less documented.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield / Notes
Amino group silylation N,O-bis(trimethylsilyl)acetamide (BSA), DMSO, isopropyl acetate 25–60 °C 12–24 hours High yield, mild conditions
Carboxyl esterification Trimethylsilyl chloride or BSA Room temperature 1–4 hours Efficient ester formation
Workup and purification Addition of isopropyl alcohol and water, filtration, crystallization Ambient Variable Crystallization improves purity
Alternative route Nucleophilic substitution on bromo derivative + silylation Variable Variable Requires intermediate isolation

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted silyl esters. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The molecular pathways involved include the formation of stable silyl intermediates, which can undergo further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Silylated propanoic acid derivatives are common in analytical chemistry and organic synthesis. Below is a detailed comparison with structurally related compounds:

Propanoic acid, 2,3-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester

  • Structure : Features TMS-oxy groups at positions 2 and 3 and a TMS ester.
  • Molecular Formula : C₁₁H₃₂O₃Si₃ (molar mass: 296.63 g/mol ) .
  • Key Differences: Replaces the bis-TMS amino group with bis-TMS oxy groups, increasing polarity. Lower molecular weight compared to the target compound (296.63 vs. 319.67 g/mol). Observed in microbial metabolite fractions (e.g., Streptococcus mutans), suggesting distinct biological roles .

Propanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS: 17596-96-2)

  • Structure : Contains a single TMS-oxy group at position 2 and a TMS ester.
  • Molecular Formula : C₉H₂₂O₃Si₂ (molar mass: 234.44 g/mol ) .
  • Key Differences: Simpler substitution pattern with fewer TMS groups, leading to lower hydrophobicity (logP: ~2.02 vs. ~3.43 for the target compound) . Used in derivatizing lactic acid for GC-MS, contrasting with the amino acid focus of the target compound .

Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS: 55530-42-2)

  • Structure : A TMS-oxy group at position 3 and a methyl group at position 2.
  • Molecular Formula : C₁₀H₂₄O₃Si₂ (molar mass: 248.47 g/mol ) .
  • Found in urinary organic acid profiling, indicating applications in clinical diagnostics rather than microbial studies .

Butanedioic acid, bis(trimethylsilyl) ester (Succinic acid derivative)

  • Structure : A bis-TMS ester of succinic acid.
  • Molecular Formula : C₁₀H₂₂O₄Si₂ (molar mass: 262.44 g/mol ) .
  • Key Differences: A dicarboxylic acid derivative, contrasting with the monocarboxylic backbone of the target compound. Higher retention time in GC (13.055 min vs. variable for the target compound) due to increased polarity .

Research Findings and Analytical Insights

  • GC-MS Behavior: The target compound’s bis-TMS amino group generates unique fragmentation patterns, such as loss of TMS groups (-Si(CH₃)₃) and formation of stable imine ions . Compounds with TMS-oxy groups (e.g., ) exhibit earlier elution times due to lower molecular weight and polarity .
  • Stability and Reactivity: The TMS ester in all compounds is hydrolytically sensitive, requiring anhydrous handling. However, the bis-TMS amino group in the target compound may offer greater stability against moisture compared to TMS-oxy derivatives .
  • Biological Relevance :
    • The target compound was identified in Streptococcus mutans cultures, suggesting a role in bacterial metabolism or stress response . In contrast, simpler TMS esters (e.g., ) are associated with plant-derived bioactive compounds .

Biological Activity

Overview

Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester (CAS Number: 55125-15-0) is a specialized organic compound belonging to the class of silyl esters. Its unique structure, characterized by the presence of trimethylsilyl groups, contributes to its stability and resistance to hydrolysis, making it valuable in various scientific and industrial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.

  • Molecular Formula : C13H33NO2Si3
  • Molecular Weight : 307.57 g/mol
  • Structure : The compound features a propanoic acid backbone with bis(trimethylsilyl)amino and trimethylsilyl ester functionalities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its silyl groups. These groups provide steric protection, enhancing the stability of the compound and facilitating specific reactions that can lead to biological effects.

Key Mechanisms:

  • Enzyme Interactions : The compound is utilized in studying enzyme mechanisms and protein modifications due to its ability to form stable silyl intermediates.
  • Drug Delivery Systems : Its stability and biocompatibility suggest potential applications in drug delivery, where it may enhance the solubility and bioavailability of therapeutic agents.

Biological Applications

  • Organic Synthesis : Used as a reagent for forming silyl-protected intermediates.
  • Biological Research : Investigated for its role in enzyme studies and protein interactions.
  • Pharmaceutical Development : Explored for potential uses in drug formulations due to its favorable properties.

Case Studies

  • Enzyme Mechanism Studies :
    • Research has demonstrated that compounds similar to propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, can influence enzyme activity by modifying substrate interactions through silylation. This has implications for understanding enzyme specificity and catalysis.
  • Drug Delivery Systems :
    • A study highlighted the use of silyl esters in enhancing the permeability of drug candidates across biological membranes. The incorporation of such esters into drug formulations has been shown to improve pharmacokinetic profiles significantly.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
Propanoic acid, trimethylsilyl esterC10H22O3Si2Simple silyl esterLimited stability
Glyceric acid, tris(trimethylsilyl) derivativeC12H30O6Si3Multiple silyl groupsEnhanced reactivity
This compoundC13H33NO2Si3Dual functionalityHigh stability and versatility

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